![molecular formula C12H20O B2800117 Spiro[5.6]dodecan-3-one CAS No. 130065-92-8](/img/structure/B2800117.png)

Spiro[5.6]dodecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

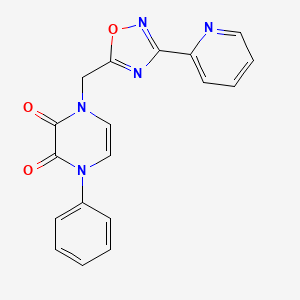

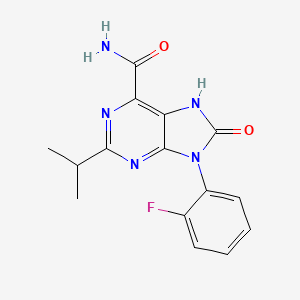

Spiro[5.6]dodecan-3-one is a chemical compound with the CAS Number: 130065-92-8 . It has a molecular weight of 180.29 and is typically in powder form .

Molecular Structure Analysis

The InChI code for Spiro[5.6]dodecan-3-one is 1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2 . This indicates that the compound has a spirocyclic structure, with a 3-one group attached to the spiro atom.Wissenschaftliche Forschungsanwendungen

Novel Scaffolds for Drug Discovery

Spiro[5.6]dodecan-3-one plays a significant role in the synthesis of novel spiro scaffolds, inspired by bioactive natural products like histrionicotoxins. These scaffolds are crucial as building blocks in drug discovery, offering a platform for the development of lead generation libraries through amide formation or reductive amination procedures. The synthesis of related spiro ring systems, like 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, highlights the potential of spiro[5.6]dodecan-3-one derivatives in medicinal chemistry (Jenkins et al., 2009).

Zeolite Synthesis

Spiro[5.6]dodecan-3-one derivatives, specifically 6-azonia-spiro-[5.6]-dodecane, have been utilized as structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites. These compounds demonstrated low selectivity, leading to the formation of various zeolite structures, which are important in catalysis and material science (Millini et al., 1998).

Synthesis of Organic Peroxides

Spiro[5.6]dodecan-3-one is integral in synthesizing benzene-fused 1,7,8-trioxa-spiro[5.6]dodecanes, representing a novel approach in the construction of seven-membered peroxy rings. This showcases the compound's utility in developing organic peroxides, which are significant in chemical synthesis and industry (Jin & Wu, 2005).

Thermochemical Properties

The study of the combustion and formation enthalpies of spiro[5.6]dodecane and related compounds is crucial for understanding their thermochemical properties. This research is relevant in fields like material science and chemical engineering, where such properties are critical (Subach & Zwolinski, 1975).

Spiroannulation in Organic Synthesis

Spiro[5.6]dodecan-3-one is used in stereoselective spiroannulation reactions, crucial in synthesizing compounds like aphidicolanes and stemodanes. This underlines its significance in organic synthesis, particularly in constructing complex molecular architectures (Tanaka et al., 1995).

Safety And Hazards

The safety information for Spiro[5.6]dodecan-3-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements are also provided .

Eigenschaften

IUPAC Name |

spiro[5.6]dodecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVBEZGTFSTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[5.6]dodecan-3-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2800037.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2800038.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)